(5-(Cyclopropylmethoxy)pyridin-2-yl)methanamine
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Overview
Description
(5-(Cyclopropylmethoxy)pyridin-2-yl)methanamine is an organic compound with a unique structure that includes a pyridine ring substituted with a cyclopropylmethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Cyclopropylmethoxy)pyridin-2-yl)methanamine typically involves the reaction of 2-chloropyridine with cyclopropylmethanol in the presence of a base to form the intermediate (5-(Cyclopropylmethoxy)pyridin-2-yl)chloride. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-(Cyclopropylmethoxy)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Pyridin-2-yl-methanones.
Reduction: Pyridin-2-yl-methanols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(5-(Cyclopropylmethoxy)pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (5-(Cyclopropylmethoxy)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(5-methylpyridin-2-yl)methanamine: Similar structure but with a methyl group instead of a cyclopropylmethoxy group.
N-methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: Contains a thiophene ring instead of a cyclopropylmethoxy group.
Uniqueness
(5-(Cyclopropylmethoxy)pyridin-2-yl)methanamine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
[5-(cyclopropylmethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C10H14N2O/c11-5-9-3-4-10(6-12-9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2 |
InChI Key |
IYICHBRKKUHKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN=C(C=C2)CN |
Origin of Product |
United States |
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